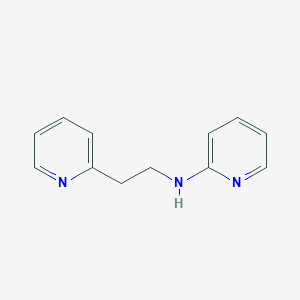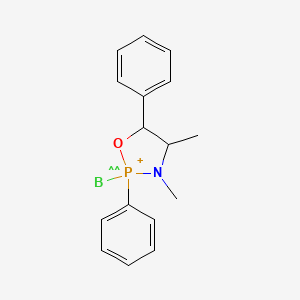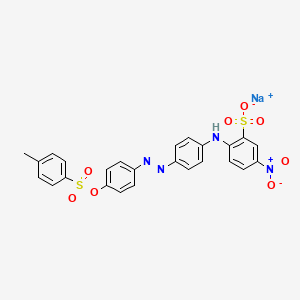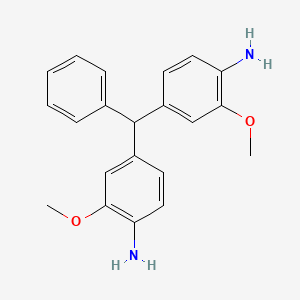![molecular formula C21H36 B13811723 Di[decahydro-1-naphthyl]methane CAS No. 55125-02-5](/img/structure/B13811723.png)
Di[decahydro-1-naphthyl]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of naphthalene, where two decahydro-1-naphthyl groups are connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di[decahydro-1-naphthyl]methane typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of di(1-naphthyl)methane using a suitable catalyst under high pressure and temperature conditions . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous hydrogenation of naphthalene derivatives in a reactor equipped with a catalyst bed. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Di[decahydro-1-naphthyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: More saturated hydrocarbons.
Substitution: Compounds with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Di[decahydro-1-naphthyl]methane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocracking and hydrogenation reactions.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Di[decahydro-1-naphthyl]methane involves its interaction with various molecular targets and pathways. In hydrocracking reactions, the compound undergoes cleavage of carbon-carbon bonds in the presence of a catalyst, leading to the formation of smaller hydrocarbons . The specific pathways and molecular targets depend on the reaction conditions and the nature of the catalyst used.
Comparison with Similar Compounds
Similar Compounds
Di(1-naphthyl)methane: A precursor in the synthesis of Di[decahydro-1-naphthyl]methane.
Naphthalene: The parent compound from which this compound is derived.
Decahydronaphthalene: A fully hydrogenated form of naphthalene.
Uniqueness
This compound is unique due to its structure, which combines two decahydro-1-naphthyl groups with a methylene bridge. This structure imparts specific chemical properties and reactivity that distinguish it from other naphthalene derivatives .
Properties
CAS No. |
55125-02-5 |
|---|---|
Molecular Formula |
C21H36 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C21H36/c1-3-13-20-16(7-1)9-5-11-18(20)15-19-12-6-10-17-8-2-4-14-21(17)19/h16-21H,1-15H2 |
InChI Key |
XUXHXEMDOZHKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC2CC3CCCC4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


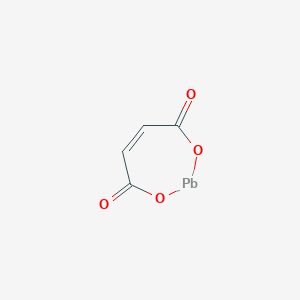
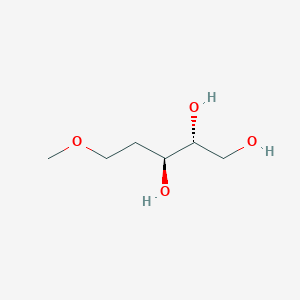
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
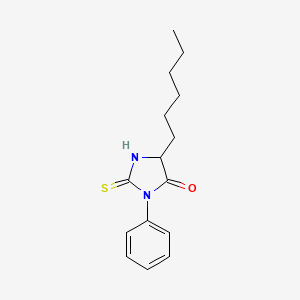
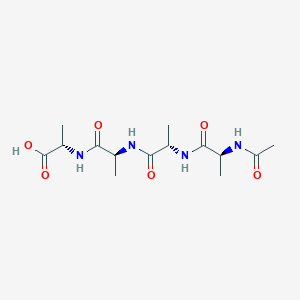
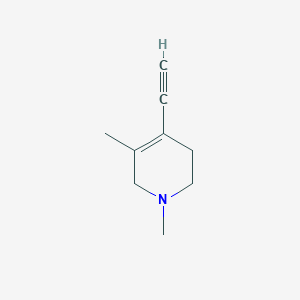
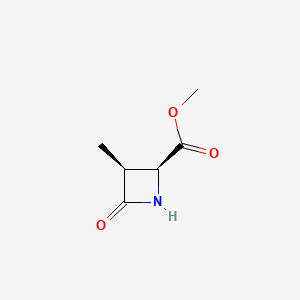

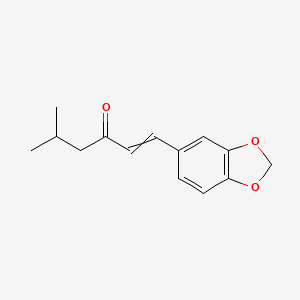
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
